Comparative LogP and Physicochemical Property Differentiation of 5-phenyl-4-propyl-4H-1,2,4-triazole-3-thiol Versus 4-Methyl and 4-Ethyl Analogs
The propyl substituent at the N-4 position increases lipophilicity compared to methyl and ethyl analogs, as quantified by calculated octanol-water partition coefficients (cLogP). This property directly impacts membrane permeability and compound retention in chromatographic purification workflows [1]. 5-Phenyl-4-propyl-4H-1,2,4-triazole-3-thiol exhibits a cLogP of approximately 2.4, compared to ~1.7 for the 4-methyl analog and ~2.1 for the 4-ethyl analog . The enhanced lipophilicity corresponds to longer reversed-phase HPLC retention times, which is a relevant practical consideration for analytical method development and preparative purification [2].
| Evidence Dimension | Calculated octanol-water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.4 (estimated via ACD/Labs or ChemAxon fragment-based calculation) |
| Comparator Or Baseline | 4-methyl analog: cLogP ~1.7; 4-ethyl analog: cLogP ~2.1 |
| Quantified Difference | ΔcLogP (propyl vs. methyl) ≈ 0.7; ΔcLogP (propyl vs. ethyl) ≈ 0.3 |
| Conditions | In silico prediction; computed molecular properties using standardized fragment-based algorithms |
Why This Matters
For procurement, lipophilicity differences determine whether the compound meets specific criteria for blood-brain barrier penetration in CNS-targeted programs or appropriate solubility for biochemical assays.
- [1] Plech T, et al. Search for new anticonvulsant agents among 4-alkyl-5-aryl-1,2,4-triazole-3-thione derivatives. Bioorg Med Chem. 2014;22(15):4062-4070. View Source
- [2] Bhagat SA, et al. Synthesis and biological evaluation of 1,2,4-triazole-3-thiol derivatives. Int J Pharm Sci Res. 2019;10(5):2451-2458. View Source
